molecular formula C13H13N3O3S2 B1394377 Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid CAS No. 1158451-21-8

Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid

Cat. No. B1394377
M. Wt: 323.4 g/mol
InChI Key: SHLGHAKVVXXAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid (OPTA) is an organic compound belonging to the class of thiadiazole derivatives. It is a white crystalline solid with a molecular weight of 459.5 g/mol. OPTA has been widely studied due to its potential applications in various scientific fields.

Scientific Research Applications

Antimicrobial Activity

  • Thiadiazole derivatives, including compounds related to Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid, have shown antimicrobial properties. For example, research indicates that certain 1,3,4-thiadiazole derivatives exhibit significant antimicrobial activities against various bacterial and fungal strains (Noolvi et al., 2016), (Demirbas et al., 2004).

Antimycobacterial Activity

  • Certain thiadiazole derivatives have shown activity against Mycobacterium tuberculosis and Mycobacterium avium, suggesting potential applications in the treatment of tuberculosis and related infections (Mamolo et al., 2001).

Antitumor Activity

  • Some derivatives of 1,3,4-thiadiazole have demonstrated antitumor activities. For instance, specific compounds have been found to be active against breast cancer (Demirbas et al., 2004).

Antioxidant Properties

  • New derivatives of thiadiazole and oxadiazole have been studied for their antioxidant effects, which could have implications for various therapeutic applications (Al-Haidari & Al-Tamimi, 2021).

Aldose Reductase Inhibition

  • Some thiadiazole acetic acids are potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This suggests potential applications in the management of diabetes-related disorders (Kučerová-Chlupáčová et al., 2020).

Miscellaneous Applications

  • There is also research exploring the use of thiadiazole derivatives in other areas, such as the development of antimicrobial agents in industrial fluids (Alabdeen, 2021).

properties

IUPAC Name

2-oxo-2-[[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c17-10(11(18)19)14-12-15-16-13(21-12)20-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,18,19)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLGHAKVVXXAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCSC2=NN=C(S2)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid
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Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid
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Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid
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Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid
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Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid
Reactant of Route 6
Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid

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